3-Etil-4-yodo-1H-pirazol

Descripción general

Descripción

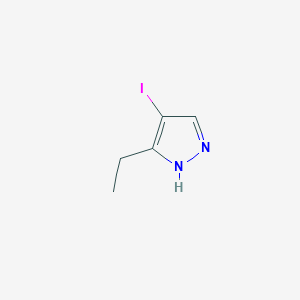

3-Ethyl-4-iodo-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-Ethyl-4-iodo-1H-pyrazole serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various substitution reactions, making it valuable in organic chemistry. It can participate in reactions such as:

- Sonogashira Cross-Coupling Reactions: This compound has been utilized to synthesize substituted pyrazoles through cross-coupling with phenylacetylenes, demonstrating its utility in creating diverse pyrazole derivatives .

- Grignard Reagent Formation: The compound can be converted into Grignard reagents, which are essential for further synthetic transformations .

Biological Applications

The biological significance of 3-Ethyl-4-iodo-1H-pyrazole is notable, particularly concerning its interactions with various enzymes and pathways:

Enzyme Inhibition

Research indicates that this compound interacts with several alcohol dehydrogenase enzymes (ADH), which are critical in alcohol metabolism. By inhibiting these enzymes, 3-Ethyl-4-iodo-1H-pyrazole may influence metabolic pathways related to alcohol consumption and toxicity.

Antimicrobial and Antifungal Properties

Pyrazole derivatives, including 3-Ethyl-4-iodo-1H-pyrazole, have shown promising antimicrobial and antifungal activities. These properties make them candidates for developing new therapeutic agents against resistant strains of bacteria and fungi .

Cancer Research

The compound's ability to affect cellular processes suggests potential applications in cancer research. It may induce cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival.

Industrial Applications

In addition to its research applications, 3-Ethyl-4-iodo-1H-pyrazole is also explored in the development of agrochemicals and materials science. Its unique chemical properties allow it to function as a precursor for various agrochemical agents designed to enhance crop protection and yield.

Case Study 1: Synthesis of Substituted Pyrazoles

A study demonstrated the synthesis of substituted pyrazoles using 3-Ethyl-4-iodo-1H-pyrazole as a starting material. The results indicated high yields of the desired products through optimized reaction conditions involving Sonogashira cross-coupling reactions .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Sonogashira Cross-Coupling | 58 | Ethylene glycol, room temperature |

| Grignard Reagent Formation | Excellent | Various alkyl magnesium halides |

In another study focusing on enzyme inhibition, 3-Ethyl-4-iodo-1H-pyrazole was evaluated for its effects on alcohol dehydrogenase activity. The findings revealed significant inhibition, suggesting potential applications in treating alcohol-related disorders.

Mecanismo De Acción

Target of Action

3-Ethyl-4-iodo-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles have been found to interact with several targets, including Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A , and Mycocyclosin synthase . These enzymes play crucial roles in various biological processes, including alcohol metabolism and the synthesis of mycocyclosin, a compound involved in the survival of Mycobacterium tuberculosis .

Mode of Action

Pyrazole derivatives are known for their diverse biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . These effects are likely due to the interaction of the pyrazole ring with its targets, leading to changes in the function of these targets .

Biochemical Pathways

Given the targets it interacts with, it can be inferred that it may influence pathways related to alcohol metabolism and the survival of mycobacterium tuberculosis

Pharmacokinetics

The iodine atom in the molecule could potentially enhance its bioavailability and stability .

Result of Action

Given its potential targets and the known effects of pyrazole derivatives, it may have a range of effects, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic activities .

Action Environment

The action, efficacy, and stability of 3-Ethyl-4-iodo-1H-pyrazole could be influenced by various environmental factors. For instance, the presence of iodine and ammonium hydroxide can lead to the formation of 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole

Análisis Bioquímico

Biochemical Properties

3-Ethyl-4-iodo-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase enzymes, which are crucial in the metabolism of alcohols in the body . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways.

Cellular Effects

The effects of 3-Ethyl-4-iodo-1H-pyrazole on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the G0/G1 phase of the cell cycle, potentially leading to cell cycle arrest and apoptosis . Additionally, 3-Ethyl-4-iodo-1H-pyrazole can modulate the expression of specific genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, 3-Ethyl-4-iodo-1H-pyrazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This binding can result in changes in gene expression, further influencing cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethyl-4-iodo-1H-pyrazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Ethyl-4-iodo-1H-pyrazole can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of 3-Ethyl-4-iodo-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have also been observed, where a specific dosage level is required to elicit a significant biological response.

Metabolic Pathways

3-Ethyl-4-iodo-1H-pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, it has been shown to affect the activity of enzymes involved in the metabolism of alcohols and other substrates . These interactions can lead to changes in metabolic flux and metabolite levels, further influencing cellular function.

Transport and Distribution

The transport and distribution of 3-Ethyl-4-iodo-1H-pyrazole within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can impact its efficacy and toxicity.

Subcellular Localization

The subcellular localization of 3-Ethyl-4-iodo-1H-pyrazole is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-iodo-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of ethylhydrazine with 4-iodo-3-oxobutanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods: Industrial production of 3-Ethyl-4-iodo-1H-pyrazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethyl-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the electronic properties of the pyrazole ring.

Cycloaddition Reactions: It can participate in cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azido, cyano, or other substituted pyrazoles.

Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides.

Reduction Products: Reduction typically results in the formation of dihydropyrazoles.

Comparación Con Compuestos Similares

- 3-Methyl-4-iodo-1H-pyrazole

- 3-Ethyl-4-bromo-1H-pyrazole

- 3-Ethyl-4-chloro-1H-pyrazole

Comparison: 3-Ethyl-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications where these properties are advantageous.

Actividad Biológica

3-Ethyl-4-iodo-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound with significant biological activity. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article focuses on the biological activity of 3-ethyl-4-iodo-1H-pyrazole, synthesizing current research findings, case studies, and relevant data to provide a comprehensive overview.

General Properties of Pyrazoles

Pyrazoles have been extensively studied for their medicinal properties. They exhibit a range of biological activities:

- Anti-inflammatory : Pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, reducing inflammation.

- Antimicrobial : Many pyrazole compounds show efficacy against various bacterial and fungal strains.

- Anticancer : Certain pyrazoles have demonstrated cytotoxic effects on cancer cell lines.

- Neuroprotective : Some derivatives exhibit protective effects on neuronal cells.

Specific Activity of 3-Ethyl-4-iodo-1H-pyrazole

The specific biological activities of 3-ethyl-4-iodo-1H-pyrazole have not been as extensively documented as other pyrazole derivatives. However, it can be inferred from the general properties of similar compounds that it may possess significant biological potential.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can act as effective anti-inflammatory agents. For instance, studies have shown that certain pyrazole compounds inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are crucial mediators in inflammatory processes. In a comparative study, some synthesized compounds exhibited up to 85% inhibition of TNF-α at specific concentrations .

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles is well-documented. A study reported that various pyrazole derivatives displayed activity against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . While specific data on 3-ethyl-4-iodo-1H-pyrazole is limited, its structural similarity to known active compounds suggests potential antimicrobial properties.

Anticancer Potential

Pyrazoles have also been explored for their anticancer effects. For example, certain derivatives have shown cytotoxicity against human cancer cell lines like HeLa and A549 . Although direct studies on 3-ethyl-4-iodo-1H-pyrazole are scarce, the compound's structural attributes may confer similar anticancer activity.

Synthesis and Evaluation

A recent study synthesized various substituted pyrazole derivatives, including 3-ethyl-4-iodo-1H-pyrazole, and evaluated their biological activities. The synthesized compounds were tested for anti-inflammatory and antimicrobial properties using standard assays. The results indicated promising activity in several derivatives, although specific results for 3-ethyl-4-iodo were not detailed .

Comparative Analysis

To better understand the biological activity of 3-ethyl-4-iodo-1H-pyrazole, a comparative analysis with other pyrazole derivatives was conducted. The following table summarizes the biological activities reported for various related compounds:

| Compound | Biological Activity | Reference |

|---|---|---|

| 3-Ethyl-4-methylpyrazole | Anti-inflammatory | |

| 4-Iodo-1H-pyrazole | Antimicrobial | |

| 5-Methylpyrazole | Cytotoxic against HeLa | |

| 3-Ethylpyrazole | Neuroprotective |

This table illustrates the range of activities observed in related compounds, suggesting that 3-ethyl-4-iodo may also exhibit similar properties.

Propiedades

IUPAC Name |

5-ethyl-4-iodo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHHAGBAOGUEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634941 | |

| Record name | 5-Ethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442876-19-9 | |

| Record name | 5-Ethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.